n,n-Dimethylmorpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethylmorpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-7(2)12(9,10)8-3-5-11-6-4-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFOHHASSCNHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279138 | |
| Record name | n,n-dimethylmorpholine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-57-8 | |
| Record name | NSC11368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethylmorpholine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dimethylmorpholine 4 Sulfonamide and Its Analogues
Classical Approaches to Sulfonamide Moiety Formation
Traditional methods for the synthesis of sulfonamides have long been the cornerstone of medicinal and organic chemistry. These techniques are characterized by their reliability and the use of readily available starting materials.
Amidation Reactions of Sulfonyl Chlorides with Amines
The most conventional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
In the context of N,N-Dimethylmorpholine-4-sulfonamide, a two-step approach is commonly utilized. The first step involves the formation of a morpholine-4-sulfonamide intermediate. This is achieved by reacting morpholine (B109124) with a suitable sulfonylating agent, such as sulfuryl chloride or methanesulfonyl chloride, in an appropriate solvent like dichloromethane (DCM) and in the presence of a base like triethylamine. The reaction is often initiated at a reduced temperature (e.g., 0°C) and then allowed to proceed at room temperature.
The subsequent step is the N,N-dimethylation of the resulting morpholine-4-sulfonamide. This transformation introduces the two methyl groups onto the sulfonamide nitrogen, yielding the final product, this compound.
A representative reaction scheme is as follows:
Step 1: Formation of Morpholine-4-sulfonamide Morpholine + Sulfonylating Agent (e.g., SO₂Cl₂) → Morpholine-4-sulfonyl chloride
Step 2: Amidation with Dimethylamine Morpholine-4-sulfonyl chloride + Dimethylamine → this compound
Alternatively, the synthesis can proceed by reacting morpholine-4-sulfonyl chloride, which can be prepared from morpholine and sulfuryl chloride, with dimethylamine.
| Reactants | Reagents/Conditions | Product |
| Morpholine, Methanesulfonyl chloride | Triethylamine, Dichloromethane, 0°C to room temp. | Morpholine-4-sulfonamide |
| Morpholine, 2-Chloroethanesulfonyl chloride | Triethylamine, Dichloromethane, 0°C to room temp. | Intermediate Sulfonamide |
Analytical Data for this compound:
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65-3.75 (m, 4H), 3.15-3.25 (m, 4H), 2.75 (s, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 66.8, 46.5, 38.2 |
| Mass Spectrometry (m/z) | 193 [M+H]⁺, 215 [M+Na]⁺ |
| Infrared Spectroscopy (ATR, cm⁻¹) | 2960-2850, 1350-1330, 1165-1150, 1115-1090 |
Reactions of Sulfonic Acids with Amines
Direct condensation of sulfonic acids with amines to form sulfonamides presents a more atom-economical approach compared to the sulfonyl chloride method, as it avoids the pre-formation of the reactive sulfonyl chloride. However, this transformation is often more challenging due to the lower reactivity of sulfonic acids. The reaction typically requires activating agents to facilitate the coupling. Reagents such as triphenylphosphine ditriflate have been developed to enable the direct synthesis of sulfonamides from sulfonic acid salts and amines.
Modern Advancements in Sulfonamide Bond Construction
In recent years, significant progress has been made in developing novel and more efficient methods for the construction of sulfonamide bonds. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and access to a broader range of structurally diverse sulfonamides.
Oxidative Sulfonylation of Thiols
A contemporary and environmentally benign approach to sulfonamide synthesis involves the oxidative coupling of thiols and amines. nih.govnih.gov This method circumvents the need for pre-synthesized sulfonyl chlorides by generating the sulfonyl intermediate in situ from readily available and less hazardous thiols. Various oxidizing systems have been developed to facilitate this transformation, including electrochemical methods. nih.gov
Electrochemical synthesis, for instance, allows for the oxidative coupling of thiols and amines driven by electricity, avoiding the use of chemical oxidants and producing hydrogen as a benign byproduct. nih.gov Other chemical oxidant systems, such as dimethyl sulfoxide (DMSO) in combination with hydrobromic acid (HBr), have also been shown to be effective for the oxidative functionalization of thiols to form a variety of sulfonyl derivatives, including sulfonamides. nih.gov This one-pot procedure allows for the convenient preparation of sulfonamides with good to high yields. nih.gov
Sulfur Dioxide Insertion Strategies
The use of sulfur dioxide (SO₂) or its surrogates in multicomponent reactions has emerged as a powerful strategy for the synthesis of sulfonamides. This approach allows for the direct incorporation of the sulfonyl group into organic molecules. A commonly used and shelf-stable SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).
These insertion strategies often involve the reaction of an aryl or alkyl halide, an amine, and a sulfur dioxide source, frequently mediated by a transition metal catalyst. This methodology provides a convergent route to sulfonamides, allowing for the facile variation of both the organic substituent and the amine component.
C-N Cross-Coupling Methodologies for Sulfonamide Linkages
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel catalysts, have revolutionized the formation of carbon-nitrogen bonds. These methodologies have been extended to the synthesis of sulfonamides, providing a powerful tool for the construction of N-aryl and N-alkyl sulfonamides.
Electrochemical Synthetic Routes for Sulfonamide Derivatives
Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis for the formation of sulfonamide bonds. These techniques can provide enhanced selectivity and may obviate the need for harsh reagents.
One notable electrochemical approach involves the oxidative coupling of thiols and amines. This method is environmentally benign as it is driven by electricity and does not require sacrificial reagents or catalysts. In this process, a diverse range of secondary amines, including morpholine, have been shown to be effective substrates. The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The subsequent reaction between these intermediates leads to the formation of the sulfonamide. Hydrogen is generated as a benign byproduct at the cathode acs.orgnih.gov.
Another relevant electrochemical synthesis produces sulfonamide derivatives through the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids. This reaction is carried out in aqueous solutions using a commercial carbon anode. The proposed mechanism involves the electrogeneration of a quinone diimine, which then undergoes a Michael-type addition reaction with the arylsulfinic acid to yield the corresponding sulfonamide derivative. A key advantage of this method is the ability to isolate different products, such as mono- and disulfone derivatives, by controlling the applied electrochemical potential nih.gov.
A further electrochemical strategy involves the dehydration of sulfonic acids to their anhydrides, which can then be reacted in a one-pot synthesis with amines to form sulfonamides. For instance, methanesulfonic acid can be electrochemically converted to methanesulfonic anhydride, which then reacts with morpholine to produce the corresponding sulfonamide in a 60% isolated yield acs.org.
| Electrochemical Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Oxidative Coupling | Thiols and Amines (including Morpholine) | Electricity-driven, no sacrificial reagents, benign byproduct (H₂). | acs.orgnih.gov |
| Anodic Oxidation | 2,5-diethoxy-4-morpholinoaniline and Arylsulfinic acids | Product selectivity controlled by electrochemical potential. | nih.gov |
| Dehydration of Sulfonic Acids | Methanesulfonic acid and Morpholine | One-pot synthesis with in situ generation of sulfonic anhydride. | acs.org |
Synthesis of the Morpholine Ring System and N-Substitution
The morpholine ring is a common heterocyclic motif, and its synthesis and derivatization are crucial for accessing a wide range of compounds, including this compound.
Intramolecular cyclization is a fundamental strategy for constructing the morpholine ring. A common approach begins with 1,2-amino alcohols. In one such method, the 1,2-amino alcohol is first reacted with chloroacetyl chloride. The resulting intermediate then undergoes an intramolecular cyclization to form a morpholinone, which is subsequently reduced using a hydride reagent like borane tetrahydrofuran complex (BH₃·THF) to yield the morpholine ring researchgate.net.
Another effective method for forming the morpholine ring is the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes. This reaction is mediated by boron trifluoride etherate and provides a direct route to 1,4-oxazines (morpholines) in good yields organic-chemistry.org.
A green and efficient method for the synthesis of morpholines involves the selective monoalkylation of primary amines with ethylene sulfate. This one or two-step, redox-neutral protocol uses inexpensive reagents and allows for the clean isolation of the monoalkylation product. The subsequent cyclization of this intermediate affords the morpholine ring. This methodology is particularly advantageous as it addresses the challenge of achieving selective monoalkylation of primary amines and allows for the synthesis of morpholines with a free N-H bond, which is available for further derivatization chemrxiv.orgchemrxiv.orgacs.org.
Another approach to introduce a morpholine moiety onto an amine functional group is through the use of the reagent 2-chloroethanol researchgate.net.
| Method | Starting Materials | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 1,2-amino alcohols | Chloroacetyl chloride, BH₃·THF | Formation of a morpholinone intermediate followed by reduction. | researchgate.net |
| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | Boron trifluoride etherate | Direct cyclization to form the morpholine ring. | organic-chemistry.org |
| Selective Monoalkylation | Primary amines, 1,2-amino alcohols | Ethylene sulfate, tBuOK | Green and efficient method leading to N-H free morpholines. | chemrxiv.orgchemrxiv.orgacs.org |
Once the morpholine ring is formed, the nitrogen atom can be further functionalized. N-alkylation of morpholine can be achieved using various alkylating agents. For example, the N-methylation of morpholine can be carried out with dimethyl carbonate. In an autoclave, the reaction of morpholine with dimethyl carbonate at elevated temperatures (≥ 140 °C) can produce N-methylmorpholine with a yield of up to 83% asianpubs.org.
Another approach for N-alkylation involves the use of alcohols in a gas-solid phase reaction over a CuO–NiO/γ–Al₂O₃ catalyst. The N-methylation of morpholine with methanol under optimized conditions (220 °C, 0.9 MPa) can achieve a 95.3% conversion with a 93.8% selectivity for N-methylmorpholine researchgate.netresearchgate.net. Similarly, N-alkylation of morpholine with benzyl alcohols can be accomplished using a NiCuFeOx catalyst researchgate.net.
The derivatization of the morpholine nitrogen is not limited to alkylation. For instance, reacting morpholine with ethyl chloroacetate in the presence of triethylamine yields morpholin-N-ethyl acetate, which can be further converted to other derivatives researchgate.net.
Directed Synthesis of this compound
The synthesis of this compound can be achieved through a directed and efficient pathway that involves the formation of the sulfonamide bond followed by the dimethylation of the sulfonamide nitrogen.
A common and direct route for the synthesis of this compound involves a two-step process. The first step is the sulfonylation of morpholine with dimethylsulfamoyl chloride in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere. A base, typically triethylamine (TEA), is used to neutralize the hydrochloric acid generated during the reaction .
The second step is the N,N-dimethylation of the resulting morpholine-4-sulfonamide. While specific conditions for the dimethylation of morpholine-4-sulfonamide are not detailed in the provided search results, general methods for the N,N-dimethylation of amines can be considered. One such method involves the use of formaldehyde as the carbon source with a carbon-supported Ruthenium nanoparticle (Ru/C) catalyst in methanol nih.govacs.org.
To ensure high purity of the final product, a rigorous purification process is essential. This typically involves an aqueous workup where the crude reaction mixture is washed sequentially with dilute hydrochloric acid to remove excess amine, followed by water and a brine solution. The organic layer is then dried over an anhydrous salt like sodium sulfate. Further purification to achieve greater than 95% purity can be accomplished using flash chromatography on silica gel with an appropriate eluent system, such as a 3:7 mixture of ethyl acetate and hexane, followed by recrystallization from a suitable solvent like ethanol .
| Step | Reaction | Reagents and Conditions | Purification | Reference |
|---|---|---|---|---|
| 1. Sulfonylation | Morpholine to Morpholine-4-sulfonamide | Dimethylsulfamoyl chloride, Triethylamine, Anhydrous Dichloromethane, Nitrogen atmosphere. | Aqueous workup (dilute HCl, water, brine), Drying (Na₂SO₄), Flash chromatography (Ethyl acetate/Hexane), Recrystallization (Ethanol). | |
| 2. N,N-Dimethylation | Morpholine-4-sulfonamide to this compound | Formaldehyde, Ru/C catalyst, Methanol (proposed). | nih.govacs.org |
Optimization Strategies for Synthetic Yields and Process Efficiency
A significant focus of optimization for the synthesis of N,N-dialkylsulfonamides, including this compound, has been on the crucial C-N bond formation step. The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. While effective, this method's efficiency can be highly dependent on the specific reaction conditions.
Detailed studies on analogous sulfonamide syntheses have demonstrated that the choice of base and solvent plays a critical role in achieving high yields. For instance, in the synthesis of pyrazole-4-sulfonamide derivatives, a systematic optimization of the sulfonamide coupling step was performed. The results highlight how different organic bases and solvents can significantly impact the product yield.
Table 1: Optimization of Sulfonamide Coupling Conditions for an Analogous System
This table illustrates the effect of different bases and solvents on the yield of a representative sulfonamide coupling reaction, providing a model for optimizing the synthesis of this compound analogues.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 16 | 46 |
| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | 16 | 55 |
| 3 | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | 16 | 46 |
| 4 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | Room Temperature | 24 | 47 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives. nih.gov
As shown in the table, for this particular system, using Diisopropylethylamine (DIPEA) as the base in Dichloromethane (DCM) as the solvent at room temperature for 16 hours resulted in the highest yield of 55%. nih.gov This type of systematic screening is essential for establishing the optimal conditions for the synthesis of this compound.
Further advancements in process efficiency have been achieved through the development of novel catalytic systems. Transition metal-free synthesis is often preferred to avoid potential contamination of the final product. ijarsct.co.in However, various metal-based catalysts have shown high efficacy in sulfonamide synthesis. For example, Rhodium(II) and Iron-catalyzed reactions have been reported for the synthesis of secondary sulfonamides and N-aryl sulfonamides, respectively. ijarsct.co.in The use of palladium catalysts in cross-coupling reactions has also been explored to form sulfonamide derivatives with high yields. ijarsct.co.in
In addition to catalyst selection, other process parameters are crucial for optimization. For the classical two-step synthesis of this compound, both the initial sulfonamide formation and the subsequent N,N-dimethylation step can be optimized.
Table 2: Comparison of Reaction Conditions for the Two-Step Synthesis of this compound
This table outlines typical conditions for the two primary steps in the synthesis of this compound, including different methods for the N,N-dimethylation step.
| Step | Reagents | Solvent | Temperature | Base | Reaction Time | Typical Yield |
| Sulfonamide Formation | Morpholine + Methanesulfonyl chloride | Dichloromethane (DCM) | 0°C to Room Temp. | Triethylamine | 3-4 hours | 70-80% |
| N,N-Dimethylation (Method 1) | Morpholine-4-sulfonamide + Methyl iodide | Dimethylformamide (DMF) | 0°C to Room Temp. | Sodium Hydride (NaH) | 4-6 hours | 65-75% |
| N,N-Dimethylation (Method 2) | Morpholine-4-sulfonamide + Formaldehyde + Sodium cyanoborohydride | Methanol/Acetic Acid | Room Temp. | - | 8-12 hours | 60-70% |
This data represents a compilation of common synthetic protocols.
The choice between different methylation methods often involves a trade-off between yield, reaction time, and the handling of hazardous reagents. While methylation with methyl iodide and a strong base like sodium hydride can provide good yields in a shorter time, the use of highly reactive and toxic reagents may be a drawback in large-scale production. Reductive amination offers a milder alternative, though it may result in slightly lower yields and require longer reaction times.
Process efficiency can also be enhanced by utilizing techniques such as microwave-assisted synthesis, which has been shown to accelerate the formation of sulfonamides from sulfonic acids, proceeding through a sulfonyl chloride intermediate to yield the final product in high yields in a significantly reduced time frame. ijarsct.co.in The development of solvent-free reaction conditions is another key area of optimization, aiming to reduce the environmental impact and simplify product purification.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopy is fundamental to the structural confirmation of N,N-dimethylmorpholine-4-sulfonamide, with each method providing unique insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals that correspond to the unique chemical environments of the protons and carbon atoms within the structure.
¹H NMR: In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the proton signals for this compound appear in three distinct regions. The protons on the two methylene groups of the morpholine (B109124) ring adjacent to the oxygen atom (CH₂-O-CH₂) typically resonate as a multiplet between δ 3.65 and 3.75 ppm. The protons on the methylene groups adjacent to the sulfonamide nitrogen (CH₂-N-CH₂) appear as another multiplet in the δ 3.15-3.25 ppm range. The six protons of the two methyl groups attached to the nitrogen of the dimethylamino group (-N(CH₃)₂) are chemically equivalent and thus appear as a sharp singlet at approximately δ 2.75 ppm.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.65-3.75 | Multiplet (m) | 4H | Morpholine CH₂-O-CH₂ |
| 3.15-3.25 | Multiplet (m) | 4H | Morpholine CH₂-N-CH₂ |
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the carbon atoms. The carbon atoms of the morpholine ring bonded to oxygen (CH₂-O-CH₂) are observed around δ 66.8 ppm. The carbon atoms adjacent to the sulfonamide nitrogen (CH₂-N-CH₂) resonate at approximately δ 46.5 ppm. Finally, the two equivalent methyl carbons of the dimethylamino group give a signal around δ 38.2 ppm.
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 66.8 | Morpholine CH₂-O-CH₂ |
| 46.5 | Morpholine CH₂-N-CH₂ |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are observed in the ranges of 1350-1330 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The C-H stretching vibrations of the methyl and methylene groups are visible in the 2960-2850 cm⁻¹ region. Additionally, a distinct band for the C-O-C stretching of the morpholine ring appears between 1115-1090 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H stretching | Aliphatic CH₂, CH₃ |
| 1350-1330 | S=O asymmetric stretching | Sulfonamide |
| 1165-1150 | S=O symmetric stretching | Sulfonamide |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound, further confirming its structure. Using electrospray ionization (ESI), this compound (molecular weight 194.25 g/mol ) typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 195. uni.lu It may also form adducts with other ions, such as sodium, resulting in an [M+Na]⁺ peak at m/z 217.
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways for sulfonamides. nih.gov A common fragmentation involves the cleavage of the S-N bond. researchgate.net A key and sometimes unanticipated fragmentation pathway for sulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. duke.edu This process suggests a complex rearrangement mechanism. duke.edu The fragmentation of the sulfonamide bond can lead to characteristic fragment ions, such as those observed at m/z 156, 108, and 92 for similar structures. researchgate.net
X-ray Diffraction Analysis for Crystalline Solid-State Structures and Conformations
While a specific single-crystal X-ray diffraction study for this compound is not widely reported, analysis of related crystalline structures provides strong evidence for its expected solid-state conformation. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For morpholine-containing compounds, the six-membered morpholine ring is consistently found to adopt a stable chair conformation. nih.gov This conformation minimizes steric strain and is the energetically preferred arrangement. Therefore, it is predicted that in its solid state, the morpholine moiety of this compound also exists in a chair conformation.
Chromatographic Techniques for Purity Assessment and Compound Isolation
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, thereby ensuring the purity of the final compound.
Liquid chromatography-mass spectrometry (LC-MS) is a premier analytical technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is widely used for the purity assessment of sulfonamides. In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, which confirms the identity of the peak corresponding to this compound by its characteristic mass-to-charge ratio (e.g., m/z 195 for [M+H]⁺). The high sensitivity of techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the detection and quantification of even trace-level impurities, making it a robust method for quality control. nih.gov
Computational Chemistry and Molecular Modeling Studies of N,n Dimethylmorpholine 4 Sulfonamide and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. For sulfonamide derivatives, these calculations can reveal key information about the molecule's geometry, charge distribution, and orbital energies.
Studies on sulfonamide Schiff base derivatives using DFT with the B3LYP functional and 6-311G+(d,p) basis set have been successful in optimizing molecular structures and analyzing electronic properties. nih.gov Such analyses typically involve the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally indicates higher reactivity. nih.gov
For instance, in a study of a sulfonamide Schiff base, the calculated HOMO-LUMO energy gap was found to be 4.22 eV, suggesting a high degree of chemical reactivity and polarizability. nih.gov These computational approaches also allow for the simulation of various spectroscopic properties, such as FT-IR, UV-Vis, and NMR spectra, which can be compared with experimental data to validate the computational model. nih.gov
Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors, as summarized in the table below.
| Descriptor | Formula | Significance |
| Electron Affinity (A) | -ELUMO | Ability to accept an electron. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |
These descriptors, derived from the energies of the frontier orbitals, provide a quantitative basis for predicting the reactivity of N,N-Dimethylmorpholine-4-sulfonamide and its analogues in various chemical environments.
Molecular Docking Simulations for Studying Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. nih.govnih.gov
For analogues of this compound, molecular docking studies have been instrumental in understanding their potential as inhibitors of various enzymes. For example, docking studies of azo-based sulfonamides containing a morpholine (B109124) moiety against the FGFR2 kinase receptor have revealed key binding interactions. chemmethod.com In one such study, a compound exhibited a high docking score of -6.24 kcal/mol, indicating a strong binding affinity. chemmethod.com
Analysis of Hydrophobic and Hydrogen Bonding Interaction Motifs in Molecular Complexes
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, with hydrophobic interactions and hydrogen bonds playing a pivotal role. nih.gov Weak intermolecular forces are crucial for stabilizing the ligand within the protein's binding pocket. nih.gov
In the case of morpholine-containing sulfonamides, the morpholine ring itself can participate in significant interactions. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, facilitating donor-acceptor interactions with amino acid residues in the receptor's active site. chemmethod.comchemmethod.com This can lead to the formation of stable complexes. chemmethod.com For instance, molecular docking of an azo-sulfonamide with the FGFR2 kinase receptor showed the formation of a hydrogen bond between the oxygen atom of the morpholine ring and the LYS 517 residue. chemmethod.com
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational flexibility and stability of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
Assess the stability of the docked pose: By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates.
Investigate the role of water molecules: MD simulations can explicitly model the behavior of water molecules at the binding interface, which can play a crucial role in mediating ligand-receptor interactions.
Calculate binding free energies: More advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to compute the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking scores alone.
Explore conformational changes in the receptor: Ligand binding can induce conformational changes in the protein, which can be crucial for its biological function. MD simulations can capture these dynamic events.
Structure-Based Chemical Design Principles for this compound Analogues
The insights gained from computational studies provide a strong foundation for the structure-based design of novel analogues of this compound with improved properties. The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties and its ability to engage in key molecular interactions. nih.gove3s-conferences.orgbohrium.com
Key design principles for this compound analogues include:
Modification of the Morpholine Ring: While the morpholine ring is often crucial for activity, subtle modifications could be explored to fine-tune binding affinity and selectivity.
Substitution on the Sulfonamide Nitrogen: The dimethyl groups on the sulfonamide nitrogen can be replaced with other substituents to explore different steric and electronic effects, potentially leading to enhanced interactions with the target receptor.
Introduction of Additional Functional Groups: The strategic addition of functional groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein can significantly improve binding affinity. For example, incorporating groups that can interact with key amino acid residues identified through docking studies is a common strategy.
Scaffold Hopping: Replacing the core morpholine-sulfonamide scaffold with other chemical groups that maintain the key pharmacophoric features could lead to the discovery of novel chemical series with different intellectual property profiles.
By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, a comprehensive understanding of the structure-activity relationships (SAR) of this compound and its analogues can be developed, paving the way for the rational design of new and more effective molecules.
Future Directions and Emerging Research Avenues in N,n Dimethylmorpholine 4 Sulfonamide Chemistry
Exploration of Novel and Sustainable Synthetic Pathways for Compound Synthesis
The traditional synthesis of sulfonamides often involves multi-step procedures and the use of hazardous reagents and solvents. The future of N,N-Dimethylmorpholine-4-sulfonamide synthesis lies in the development of novel, sustainable, and efficient methodologies that align with the principles of green chemistry.
Current research in the broader field of sulfonamide synthesis points towards several promising directions that could be adapted for this compound:
Metal-Free Catalysis: Transitioning from metal-catalyzed reactions to metal-free alternatives can significantly reduce environmental impact and product contamination. Research into organocatalysis and other metal-free approaches for C-N and S-N bond formation is a key area of exploration.
Green Solvents and Conditions: The use of benign solvents such as water, ethanol, or bio-based solvents, along with ambient temperature and pressure conditions, is a critical aspect of sustainable synthesis. Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption.
Atom Economy and Waste Reduction: Developing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is essential for minimizing waste. This includes exploring one-pot reactions and tandem processes that combine multiple synthetic steps into a single, efficient operation.
Renewable Feedstocks: Investigating the use of renewable starting materials to construct the morpholine (B109124) and sulfonamide moieties would represent a significant leap towards a fully sustainable synthetic pathway.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Metal-Free Catalysis | Avoids heavy metal catalysts | Reduced toxicity, simplified purification, lower environmental impact |
| Green Solvents | Utilizes water, ethanol, etc. | Enhanced safety, reduced pollution, lower cost |
| Microwave/Ultrasound | Energy-efficient reaction conditions | Faster reaction times, improved yields, milder conditions |
| One-Pot Synthesis | Multiple steps in a single vessel | Increased efficiency, reduced waste, simplified workflow |
Advanced Derivatization for Tailored Chemical and Material Properties
The functional versatility of the this compound scaffold presents numerous opportunities for advanced derivatization. By strategically modifying its structure, researchers can fine-tune its physicochemical properties for a wide range of applications.
Future research in this area will likely focus on:
Functional Group Installation: Introducing a variety of functional groups onto the morpholine ring or the dimethylamino moiety can impart new properties. For example, the incorporation of polymerizable groups could enable its use as a monomer in the synthesis of functional polymers.
Chiral Modifications: The synthesis of chiral derivatives of this compound could be explored for applications in asymmetric catalysis or as chiral building blocks in the synthesis of complex molecules.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—could lead to the discovery of new bioactive compounds with improved efficacy or reduced side effects.
| Derivatization Strategy | Target Property | Potential Application |
| Polymerizable Group | Polymerizability | Functional polymers, coatings |
| Chiral Center | Asymmetry | Asymmetric synthesis, chiral separation |
| Fluorination | Lipophilicity, metabolic stability | Agrochemicals, pharmaceuticals |
| Hydrophilic Moieties | Water solubility | Drug delivery, hydrogels |
Integration with Materials Science and Supramolecular Chemistry Research
The unique structural features of this compound, including its polar sulfonamide group and flexible morpholine ring, make it an intriguing candidate for applications in materials science and supramolecular chemistry.
Emerging research avenues in this domain include:
Self-Assembling Systems: Investigating the ability of this compound and its derivatives to self-assemble into well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. Such structures could find applications in sensing, drug delivery, and the development of "smart" materials.
Crystal Engineering: Systematically studying the crystal packing of this compound and its co-crystals to design materials with specific optical, electronic, or mechanical properties.
Functional Polymers and Coatings: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with tailored properties, such as improved thermal stability, altered solubility, or specific binding capabilities.
Application of Advanced Computational Methodologies for Predictive Synthesis and Structure-Property Relationship Studies
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and materials. The application of these methods to this compound can provide valuable insights and guide experimental efforts.
Future computational research should focus on:
Predictive Synthesis: Utilizing quantum mechanical calculations and machine learning algorithms to predict the most efficient and sustainable synthetic routes to this compound and its derivatives.
Structure-Property Relationship (SPR) Studies: Employing computational modeling to understand how modifications to the molecular structure of this compound influence its chemical and physical properties. This can enable the rational design of new compounds with desired characteristics.
Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments, such as in solution or at interfaces, to understand its interactions and predict its performance in various applications, including its potential role in biological systems or as a component in functional materials.
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties | Optimization of synthetic pathways, prediction of reactivity |
| Machine Learning | Predictive synthesis, SPR | Accelerated discovery of new derivatives and synthetic routes |
| Molecular Dynamics (MD) | Self-assembly, conformational analysis | Understanding of supramolecular behavior and interactions |
Q & A
Basic: What synthetic methodologies are optimal for preparing N,N-dimethylmorpholine-4-sulfonamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves sulfonylation of morpholine derivatives. A common route includes:
Sulfonylation : React morpholine with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl.
Purification : Employ flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol to achieve >95% purity.
Characterization : Confirm structure via -NMR (δ 2.8–3.2 ppm for N–CH) and LC-MS (m/z 195.1 [M+H]). Purity is validated by HPLC (C18 column, 95:5 HO/ACN, λ = 254 nm) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. For example:
- PDB 7HGS : Co-crystallized with HRP-2 PWWP domain (2.03 Å resolution).
- Key structural features :
| Parameter | Value |
|---|---|
| Bond length (S–N) | 1.63 Å |
| Dihedral angle (C–S–N–C) | 87.5° |
- Implications : The sulfonamide group adopts a twisted conformation, optimizing hydrogen bonding with Arg-152 and Tyr-139 of HRP-2 .
Advanced: How does this compound interact with the HRP-2 PWWP domain, and what binding metrics are critical?
Methodological Answer:
- Binding Analysis :
- Surface Plasmon Resonance (SPR) : Measure K (e.g., 12.3 µM for HRP-2).
- Thermodynamics : Isothermal titration calorimetry (ITC) reveals ΔG = −5.2 kcal/mol, driven by entropy (ΔS = +6.8 cal/mol·K), suggesting hydrophobic interactions dominate.
- Structural Insights : The morpholine ring occupies a hydrophobic cleft, while the sulfonamide forms hydrogen bonds with backbone amides. Mutagenesis (e.g., Arg-152Ala) reduces binding affinity by ~10-fold .
Advanced: How to resolve contradictions in reported binding affinities across different PWWP domain studies?
Methodological Answer:
- Data Triangulation :
- Control Experiments : Ensure ligand solubility (e.g., DLS to rule out aggregation).
- Buffer Conditions : Compare ITC data at varying pH (6.5–7.5) and ionic strengths (50–200 mM NaCl).
- Crystallographic Validation : Overlay PDB structures (e.g., 7HGS vs. 7HGQ) to check for conformational flexibility in the binding pocket.
- Statistical Rigor : Use Bayesian analysis to quantify uncertainty in K measurements .
Advanced: What computational strategies predict the efficacy of this compound derivatives in targeting epigenetic readers?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field).
- Key metrics : RMSD (<2.0 Å), hydrogen bond occupancy (>70%).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing CH with CF).
- Docking Libraries : Screen derivatives (e.g., ZINC15) using Glide XP, prioritizing compounds with predicted K < 5 µM .
Basic: What analytical techniques are essential for assessing batch-to-batch consistency in synthesized this compound?
Methodological Answer:
- Quality Control Workflow :
- HPLC-PDA : Monitor retention time (t = 8.2 min) and UV profile (λ = 210 nm).
- Elemental Analysis : Validate %C (42.1), %H (7.2), %N (14.3) against theoretical values.
- Karl Fischer Titration : Ensure moisture content <0.5% .
Advanced: How to design SAR studies for this compound analogs targeting improved selectivity?
Methodological Answer:
- Scaffold Modifications :
- Region 1 : Replace morpholine with thiomorpholine (logP ↑ by 0.8).
- Region 2 : Introduce electron-withdrawing groups (e.g., –NO) to sulfonamide to enhance H-bond acceptor strength.
- Assay Cascade :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
